Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-[4-(3-aminopropylamino)-4-oxobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.ClH/c16-9-5-11-17-14(19)8-4-10-18-15(20)21-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12,16H2,(H,17,19)(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPVKDHFOYFXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopropylamine, followed by the addition of propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of benzyl carbamates, including Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride, exhibit promising activity against viral infections. Specifically, compounds in this class have been investigated as non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are crucial for the treatment of HIV. These compounds work by inhibiting the reverse transcriptase enzyme, thereby preventing viral replication .
Cancer Research
this compound has also been explored for its potential anti-cancer properties. Studies have shown that certain benzyl carbamate derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This suggests a role for these compounds in developing novel chemotherapeutic agents .
Agricultural Applications
Fungicidal Activity
The compound exhibits fungicidal properties, making it a candidate for agricultural applications, particularly as a pesticide to combat fungal pathogens affecting crops. Its structure allows it to interfere with the metabolic processes of fungi, thus preventing their growth and spread .
Biochemical Research
Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. Its ability to act as a substrate or inhibitor can help elucidate mechanisms of action for various enzymes involved in metabolic pathways. This is particularly relevant in studies focused on drug metabolism and pharmacokinetics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of benzyl carbamates is critical for optimizing their efficacy and safety profiles. Researchers utilize computational modeling and docking studies to predict how modifications to the benzyl group or the carbamate moiety affect biological activity. This approach aids in designing more potent derivatives with fewer side effects .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antiviral (NNRTI for HIV treatment) | Inhibits reverse transcriptase |
| Cancer treatment | Induces apoptosis via signaling pathway modulation | |
| Agricultural Applications | Fungicide | Disrupts fungal metabolic processes |
| Biochemical Research | Enzyme inhibition studies | Acts as substrate/inhibitor in metabolic pathways |
| Structure-Activity Relationship | SAR studies | Computational modeling to optimize derivatives |
Case Studies
-
Antiviral Activity Against HIV
A study published in Molecules demonstrated that certain benzyl carbamate derivatives showed significant inhibitory effects against HIV reverse transcriptase, suggesting their potential as therapeutic agents . -
Fungicidal Efficacy
Research on propamocarb hydrochloride highlighted its effectiveness against Oomycete species, indicating that similar structures could be utilized to develop effective fungicides based on benzyl carbamate frameworks . -
Cancer Cell Apoptosis Induction
In vitro studies have shown that specific derivatives of this compound can trigger apoptosis in various cancer cell lines, paving the way for further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. In biological systems, it may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride
- CAS Number : 2140316-74-9
- Molecular Formula : C₁₅H₂₄ClN₃O₃
- Molecular Weight : 329.82 g/mol
- Structural Features: Contains a benzyl carbamate group, a central propyl chain with a carbamoyl linkage, and a terminal aminopropyl group protonated as a hydrochloride salt. Key properties include 4 hydrogen bond donors, 4 hydrogen bond acceptors, and a polar surface area of 93.4 Ų .
Physicochemical Properties :
Comparison with Similar Compounds
The compound belongs to a class of benzyl carbamates with functionalized alkylamine chains. Below is a detailed comparison with structurally or functionally related analogs:
Structural Analogs
Functional Analogs
Research Findings and Key Distinctions
- Reactivity: The hydrochloride salt in the target compound enhances water solubility compared to non-ionic analogs like Benzyl (3-aminopropyl)carbamate (CAS 277328-34-4) .
- Synthetic Utility : The carbamoylpropyl linker provides flexibility for conjugation, distinguishing it from rigid analogs like Alfuzosin derivatives .
- Biological Activity : Unlike Mibefradil intermediates (CAS 116666-61-6), the target compound lacks a tetralol ring, reducing cardiovascular activity .
Biological Activity
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride (CAS Number: 2140316-74-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.83 g/mol. The compound features a carbamate functional group, which is significant in its biological interactions.
Research indicates that compounds with carbamate moieties often exhibit inhibitory effects on various enzymes, particularly cholinesterases. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine, affecting neurological pathways. For instance, studies on related carbamate compounds have shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and cognitive functions .
Biological Activity
1. Enzyme Inhibition:
- Acetylcholinesterase Inhibition: this compound is hypothesized to function similarly to other carbamates that inhibit AChE. This inhibition can lead to enhanced cholinergic signaling, which may be beneficial in treating conditions like Alzheimer’s disease.
- Selectivity: Some studies have indicated that certain derivatives exhibit selectivity for BChE over AChE, which could minimize side effects associated with excessive cholinergic activity .
2. Cytotoxic Effects:
- Preliminary studies suggest that derivatives of carbamate compounds may exhibit cytotoxicity against cancer cell lines, indicating potential as anticancer agents. The mechanism often involves inducing apoptosis through various pathways, including cell cycle arrest .
3. Neuroprotective Effects:
- The neuroprotective potential of similar compounds has been explored, with findings suggesting that they may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride, and how are they experimentally determined?
- Answer : The compound has a molecular formula of C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol . Structural confirmation involves:
- NMR spectroscopy (¹H/¹³C) to verify backbone connectivity and functional groups.
- Mass spectrometry (MS) for molecular ion detection (e.g., ESI-MS).
- Smiles Code :
O=C(NCCCN)OCC1=CC=CC=C1.Claids in computational modeling . - Melting point analysis (185–189°C) for purity assessment .
Q. What synthetic strategies are recommended for preparing this compound, and what protective groups are typically employed?
- Answer : Synthesis involves carbamate protection of amines. A common approach is:
- React 1,3-propanediamine with benzyl chloroformate to install the benzyl carbamate group, followed by HCl salt formation.
- Boc (tert-butoxycarbonyl) analogs (e.g., tert-butyl (3-aminopropyl)carbamate) are structurally similar and highlight the use of acid-labile protective groups .
- Purification via column chromatography or recrystallization ensures ≥98% purity .
Q. How should researchers handle and store this compound to maintain stability?
- Answer :
- Storage : Keep at room temperature in a sealed, dry container to prevent hydrolysis of the carbamate group .
- Handling : Use gloves and lab coats to avoid skin exposure. For airborne particulates, employ P95 respirators (NIOSH standard) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Answer : Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
- Temperature control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-substitution) .
- Stoichiometry : Use a 1.2–1.5 molar excess of benzyl chloroformate to drive the reaction .
- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC .
Q. What analytical methods resolve contradictions in purity or structural data?
- Answer :
- HPLC-DAD/UV : Quantify impurities using a C18 column (acetonitrile/water gradient).
- X-ray crystallography : Resolve ambiguities in stereochemistry or salt form .
- Elemental analysis : Verify Cl⁻ content in the hydrochloride salt .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Answer :
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .
- pH-dependent hydrolysis : Test solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy .
- Note: Existing data gaps (e.g., log Pow, decomposition products) necessitate empirical testing .
Methodological Challenges and Solutions
Q. What strategies enable selective functionalization of the aminopropyl group?
- Answer :
- Protection/deprotection : Use orthogonal groups (e.g., Fmoc for primary amines) to modify the secondary amine .
- Cross-coupling reactions : Introduce aryl/alkyl groups via Buchwald-Hartwig amination or reductive amination .
Q. How can researchers validate biological activity while addressing limited toxicity data?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
